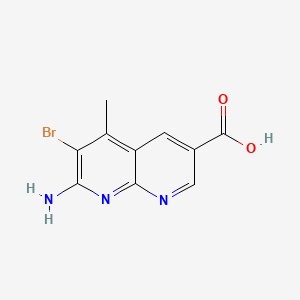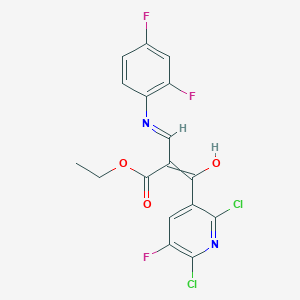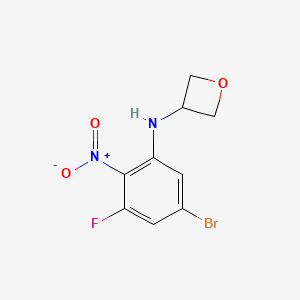
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinolones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, interfering with its replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and functional groups.
1,6-Naphthyridines: These compounds have a different arrangement of nitrogen atoms compared to 1,8-naphthyridines.
Quinolones: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the amino, bromo, and carboxylic acid groups, which impart distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C10H8BrN3O2 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-4-6-2-5(10(15)16)3-13-9(6)14-8(12)7(4)11/h2-3H,1H3,(H,15,16)(H2,12,13,14) |
Clave InChI |
OMOODKDJOWHTJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=NC2=NC(=C1Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
